2-(1-benzylpiperidin-3-yl)-N-ethylethanamine
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Overview
Description
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of 2-(1-benzylpiperidin-3-yl)-N-ethylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and ethylamine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-3-yl)-N-ethylethanamine can be compared with other piperidine derivatives, such as:
2-(1-Benzylpiperidin-3-yl)pyridine: This compound has a similar structure but contains a pyridine ring instead of an ethylamine group.
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant properties.
Evodiamine: Another piperidine derivative with potential anticancer properties. The uniqueness of this compound lies in its specific structure and the resulting biological activities
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)-N-ethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-2-17-11-10-16-9-6-12-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
InChI Key |
SVLRXLRAGLWNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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